methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine
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Overview
Description
Methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine core, followed by functionalization to introduce the methyl and propan-2-ylamine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are employed to meet the stringent requirements of industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
Methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine derivatives: Compounds with similar core structures but different substituents.
Pyridine derivatives: Compounds with a pyridine ring but lacking the fused thieno ring.
Thiazole derivatives: Compounds with a thiazole ring instead of the thieno[2,3-c]pyridine core.
Uniqueness
Methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine is unique due to its specific combination of a thieno[2,3-c]pyridine core with methyl and propan-2-ylamine groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2167827-44-1 |
---|---|
Molecular Formula |
C11H18N2S |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
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